molecular formula C17H19ClN2 B138238 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine CAS No. 109036-15-9

1-[(2-Chlorophenyl)(phenyl)methyl]piperazine

Cat. No. B138238
M. Wt: 286.8 g/mol
InChI Key: RLZPNIGECDMAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[(2-Chlorophenyl)(phenyl)methyl]piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in compounds with various pharmacological activities. Piperazine derivatives have been studied for their potential use in treating diseases and as intermediates in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multiple steps, including alkylation, acidulation, reduction, diazotization, and hydrolysis. For instance, 1-(2,3-dichlorophenyl)piperazine is synthesized from dichloronitrobenzene and piperazine through these steps, with a total yield of 48.2% . Another derivative, 1-(3-chlorophenyl)piperazine, was synthesized from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane to give the final product with an overall yield of 45.7% . These methods demonstrate the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis are employed to investigate the molecular structure and confirm the identity of piperazine derivatives. For example, the structure of 1-(2-chlorophenyl)piperazine was studied using DFT methods, which helped assign vibrational frequencies and provided insights into the molecular structure. NMR chemical shifts were calculated using the GIAO method, and the charge density distribution was studied through MEP mapping . The crystal structure of a related compound, 4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-ium picrate monohydrate, was determined, revealing a highly distorted chair conformation of the piperazine ring .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including Mannich's reaction, as seen in the synthesis of novel derivatives for pharmacological evaluation . The reactivity of these compounds is often studied using electron density isosurface mapping to identify sites of chemical reactivity . The stability of the molecules arising from hyperconjugative interactions and charge delocalization is analyzed using NBO analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of substituents like chlorophenyl groups can affect the compound's electronic properties, as indicated by the HOMO-LUMO gap, which is a measure of the compound's chemical stability and reactivity . The solubility, melting point, and other physical properties are determined by the molecular interactions within the crystal structure, as evidenced by the presence of various hydrogen bonds in the crystal packing .

Scientific Research Applications

Antitumor Activity

1-[(2-Chlorophenyl)(phenyl)methyl]piperazine and its derivatives have been studied for their potential anticancer activities. A series of 1,2,4-triazine derivatives bearing piperazine amide moiety showed promising antiproliferative agents against breast cancer cells, exhibiting better effectiveness compared to the anticancer drug cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Additionally, piperazine-based tertiary amino alcohols and their dihydrochlorides have been synthesized and shown to affect tumor DNA methylation processes in vitro (Hakobyan et al., 2020).

Antibacterial and Antifungal Activities

Azole-containing piperazine derivatives have demonstrated significant antibacterial and antifungal activities in vitro, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010). Another study synthesized piperazine-1-yl-aroylamino/1-arylsulphonamido/-4-arylidene-2-(4-methoxyphenyl)-5-oxo-imidazolines, showing moderate activity against various bacteria and fungi (J.V.Guna, V.N.Patolia, A.U.Patel, & D.M.Purohit, 2009).

Anticonvulsant and Antimicrobial Activities

3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐Pyran‐4‐one derivatives, synthesized using substituted piperazine derivatives, were evaluated for their potential anticonvulsant activity. They showed protective effects against maximal electroshock and had significant antimicrobial activities (Aytemir, Çalış, & Özalp, 2004).

Spectroscopic Investigations

Phenyl substituted compounds, including 1-(2-chlorophenyl)piperazine, have been subjected to detailed spectroscopic investigations, aiding in understanding their vibrational and electronic properties, which is crucial for designing drugs with specific characteristics (Prabavathi, SenthilNayaki, & Krishnakumar, 2015).

Synthesis of Antihistamines

1-[(4-chlorophenyl)(phenyl)methyl]piperazine is a key intermediate in the synthesis of antihistamine drugs like clocinizine and chlorcyclizine, showcasing its importance in pharmaceutical manufacturing (Venkat Narsaiah & Narsimha, 2011).

properties

IUPAC Name

1-[(2-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-9-5-4-8-15(16)17(14-6-2-1-3-7-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZPNIGECDMAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412069
Record name 1-[(2-chlorophenyl)(phenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chlorophenyl)(phenyl)methyl]piperazine

CAS RN

4997-64-2, 109036-15-9
Record name 1-[(2-chlorophenyl)(phenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-chlorophenyl)(phenyl)methyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Chlorophenyl)(phenyl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[(2-Chlorophenyl)(phenyl)methyl]piperazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[(2-Chlorophenyl)(phenyl)methyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[(2-Chlorophenyl)(phenyl)methyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-[(2-Chlorophenyl)(phenyl)methyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[(2-Chlorophenyl)(phenyl)methyl]piperazine

Citations

For This Compound
1
Citations
S Mohanty, SG Reddy, B RamaDevi… - Medicinal Chemistry …, 2015 - Springer
The synthesis of a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones was achieved using a wide range of heterocyclic models derived from eight drug-like molecules…
Number of citations: 18 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.